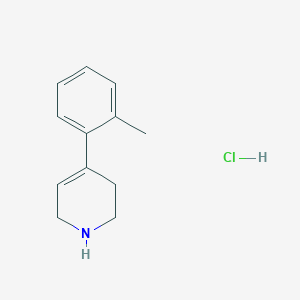
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 4-(2-Methylphenyl)-1,2,3,6-THP-HCl, is an organic compound belonging to the class of tetrahydropyridine derivatives. It is an important intermediate in the synthesis of various drugs and pharmaceuticals. 4-(2-Methylphenyl)-1,2,3,6-THP-HCl is used in a variety of scientific applications, including biochemical and physiological research, drug development, and as a tool in laboratory experiments.
Aplicaciones Científicas De Investigación
Novel Oxidative Reactions
A novel oxidative imination reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, similar in structure to 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, has been discovered. This process, involving potassium permanganate, yields various products including 2-(4-nitrophenyl)imino-1,2,5,6-tetrahydropyridine and unsaturated lactam. This oxidation method offers a new approach for synthesizing N-formyl-substituted aminoketones (Soldatenkov et al., 1997).
Imination of Tetrahydropyridines by Arylamines
In research involving 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines, a previously unknown intermolecular oxidative imination reaction occurs when treated with potassium permanganate and arylamines, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. This has implications for the structural study of such compounds (Soldatenkov et al., 2001).
Chemistry and Pharmacology of Tetrahydropyridines
Tetrahydropyridine (THP) derivatives, which include this compound, are part of many biologically active systems. Research has focused on their synthesis and pharmacological properties, leading to numerous promising drug candidates. This work extends the database for structure-activity relationship (SAR) studies in the field (Mateeva, Winfield, & Redda, 2005).
Neurotoxicity Studies in Marmosets
In a study involving a similar compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, marmosets exhibited symptoms resembling Parkinson's disease. This research supports the hypothesis that such compounds can selectively destroy neurons in specific brain regions, leading to Parkinson's-like symptoms (Waters, Hunt, Jenner, & Marsden, 1987).
Propiedades
IUPAC Name |
4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHPEPDBJEDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




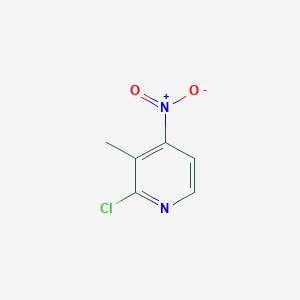
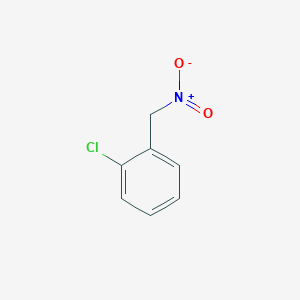
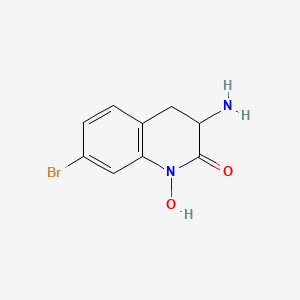

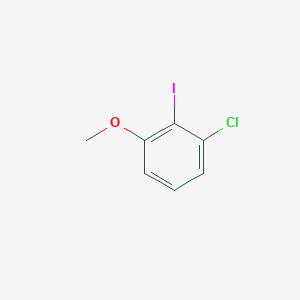
![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)


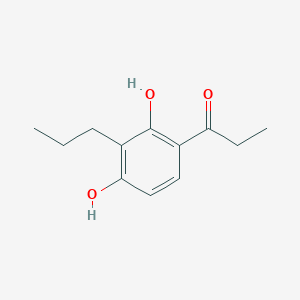
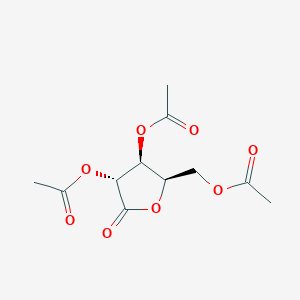
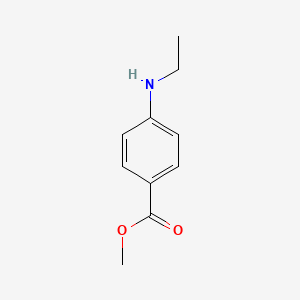
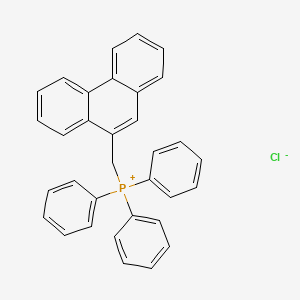
![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)